Naphthylethyl vs. Methoxyphenethyl Substituent: Molecular Weight, Formula, and Aromatic Surface Area
The target compound carries a 2-(1-naphthyl)ethyl group (C₁₂H₁₁), whereas the closest analog sc-330885 carries a 4-methoxyphenethyl group (C₉H₁₁O). This difference yields a molecular formula of C₂₆H₃₁NO (MW 373.53) for the target vs. C₂₃H₃₁NO₂ (MW 353.50) for sc-330885 . The naphthyl moiety contributes an additional fused aromatic ring, increasing the count of sp²-hybridized carbons engaged in a planar π-system from 6 to 10 relative to the phenyl ring in sc-330885. This enlarged aromatic surface area is predicted to enhance π–π stacking with complementary aromatic residues in biological targets and to increase chromatographic retention on reversed-phase stationary phases.
| Evidence Dimension | Molecular formula, molecular weight, and aromatic ring count |
|---|---|
| Target Compound Data | C₂₆H₃₁NO; MW 373.53 g·mol⁻¹; 10 aromatic sp² carbons in naphthyl group |
| Comparator Or Baseline | sc-330885: C₂₃H₃₁NO₂; MW 353.50 g·mol⁻¹; 6 aromatic sp² carbons in phenyl group |
| Quantified Difference | ΔMW = +20.03 g·mol⁻¹; Δ aromatic sp² carbons = +4 |
| Conditions | Structural comparison based on chemical identity data from Santa Cruz Biotechnology product listing |
Why This Matters
This is the primary structural differentiator that must be verified at procurement to avoid inadvertently ordering a scaffold-matched but functionally distinct analog.
